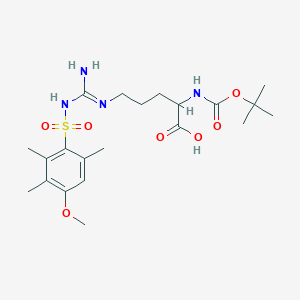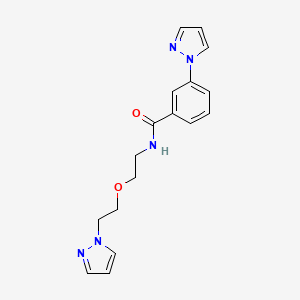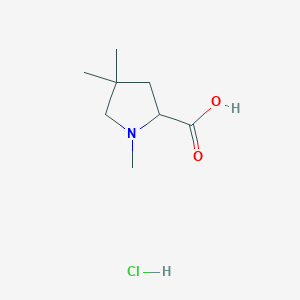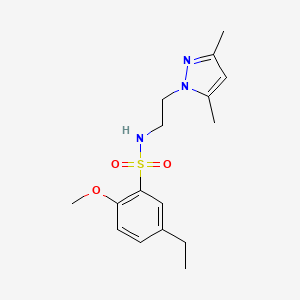![molecular formula C20H18ClN5O2 B2853852 2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1286727-57-8](/img/structure/B2853852.png)
2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide” is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, to which the compound belongs, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazoloquinazoline core. This core is a fused ring system that includes a triazole ring and a quinazoline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Aplicaciones Científicas De Investigación
Synthesis and H1-Antihistaminic Activity
Research on compounds related to 2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide has primarily focused on their synthesis and potential H1-antihistaminic activities. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and evaluated for their H1-antihistaminic efficacy. Notably, one compound from this series demonstrated significant protection against histamine-induced bronchoconstriction in guinea pigs, comparable to the reference drug chlorpheniramine maleate, with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015). Similar studies have synthesized various triazoloquinazolinone derivatives, testing their H1-antihistaminic activities and finding some compounds with potent activity and lower sedative properties compared to standard treatments (Alagarsamy, Shankar, & Murugesan, 2008), (Alagarsamy, Solomon, & Murugan, 2007).
Cytotoxic Evaluation
In the realm of cancer research, specific quinazolinone derivatives have been synthesized and assessed for their cytotoxic effects. For example, quinazolinone-1, 3, 4-oxadiazole conjugates were created and tested against MCF-7 and HeLa cell lines, with certain compounds showing significant cytotoxic activity, particularly against the HeLa cell line. This suggests potential applications in developing new anticancer agents (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-9-14(21)5-8-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWQWCOXGILKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2853775.png)



![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)


![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
